3-(Butan-2-yloxy)pyridin-4-amine
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Overview
Description
3-(Butan-2-yloxy)pyridin-4-amine is an organic compound with the molecular formula C9H14N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yloxy)pyridin-4-amine typically involves the reaction of 4-chloropyridine with butan-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the butan-2-yloxy group. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group at the 4-position of the pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Butan-2-yloxy)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines.
Scientific Research Applications
3-(Butan-2-yloxy)pyridin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Butan-2-yloxy)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yloxy-based pyrimidin-4-amine: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications.
Diflumetorim: A commercial pyrimidinamine fungicide with a different mode of action compared to 3-(Butan-2-yloxy)pyridin-4-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-butan-2-yloxypyridin-4-amine |
InChI |
InChI=1S/C9H14N2O/c1-3-7(2)12-9-6-11-5-4-8(9)10/h4-7H,3H2,1-2H3,(H2,10,11) |
InChI Key |
BVGBMHDURGPDIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C=CN=C1)N |
Origin of Product |
United States |
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